O-Diacetyldaurisoline

描述

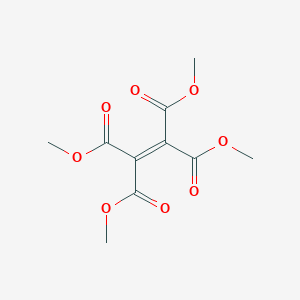

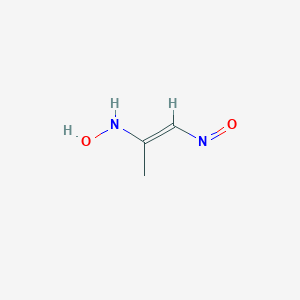

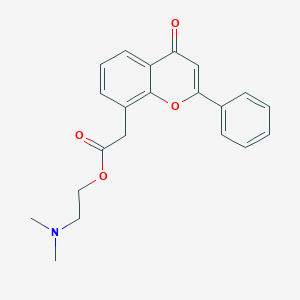

O-Diacetyldaurisoline, also known as O-DDA, is a naturally occurring alkaloid found in a variety of plants. It is a dimer of the monomeric alkaloid daurisoline, which is a member of the quinoline family of alkaloids. O-DDA is a white, crystalline powder that is odorless and has a bitter taste. It is soluble in water, ethanol, and propylene glycol, and has a melting point of 135-136°C. O-DDA is an important alkaloid that has been studied for its potential therapeutic applications.

科学研究应用

1. Clinical Research Informatics

The study of clinical research informatics, as detailed by Sim et al. (2014), emphasizes the importance of understanding the design and analysis of human studies in clinical research. While this study does not directly involve O-Diacetyldaurisoline, it underlines the criticality of informatics in clinical research, which can be applicable to the study of compounds like O-Diacetyldaurisoline in clinical settings (Sim et al., 2014).

2. Protective Effects Against Ischemic Injury

Wang, Mu, and Liu (1998) investigated the derivative of daurisoline, O-Diacetyldaurisoline (Adau), and its protective effects against ischemic injury. Their study found that Adau inhibits intracellular free calcium concentration increase and protects cells from hypoxia-reoxygenation injury. Additionally, it attenuates the increase of lipid peroxide content and the decrease of SOD activity in ischemia models, indicating its significant protective effects against ischemic injury (Wang, Mu, & Liu, 1998).

3. Inhalation Toxins Evaluation

Although not directly related to O-Diacetyldaurisoline, Farsalinos et al. (2015) conducted a study evaluating the presence of inhalation toxins in electronic cigarette liquids, including diacetyl. Their research context provides insight into the broader category of chemical compounds and their potential inhalation risks, which could be relevant for similar compounds like O-Diacetyldaurisoline (Farsalinos et al., 2015).

4. Oleanolic Acid and Diabetes

The research by Camer et al. (2014) on oleanolic acid and its therapeutic properties for type 2 diabetes highlights the potential of natural compounds in treating chronic conditions. This study, while not directly concerning O-Diacetyldaurisoline, showcases the scientific interest in exploring natural compounds for therapeutic applications, which can be relevant for the research on O-Diacetyldaurisoline (Camer et al., 2014).

5. Ocular Pharmacokinetics and Drug Delivery

Urtti (2006) discussed the challenges in ocular pharmacokinetics and drug delivery, which is pertinent to the administration of compounds like O-Diacetyldaurisoline in an ocular context. This study highlights the importance of understanding the pharmacokinetics for effective drug delivery in the eye (Urtti, 2006).

属性

IUPAC Name |

[4-[[(1R)-7-acetyloxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H46N2O8/c1-25(44)49-36-13-10-28(19-35-33-24-41(50-26(2)45)38(47-6)22-30(33)15-17-43(35)4)20-40(36)51-31-11-8-27(9-12-31)18-34-32-23-39(48-7)37(46-5)21-29(32)14-16-42(34)3/h8-13,20-24,34-35H,14-19H2,1-7H3/t34-,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWNDEKOMWWXMH-VSJLXWSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2C)OC)OC(=O)C)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2C)OC)OC(=O)C)OC4=CC=C(C=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H46N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927554 | |

| Record name | 1-{[4-(Acetyloxy)-3-{4-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenyl]methyl}-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

694.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Diacetyldaurisoline | |

CAS RN |

132139-17-4 | |

| Record name | O,O-Bisacetyldaurisoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132139174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{[4-(Acetyloxy)-3-{4-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenyl]methyl}-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B158742.png)

![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)

![3-Propyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B158749.png)